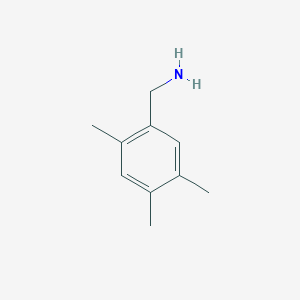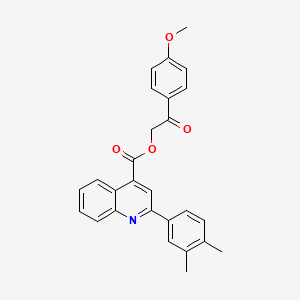![molecular formula C14H10ClF2N B12048069 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine is a heterocyclic compound that features a pyridine ring fused with a dihydroindene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chloro and Difluoro Substituents: The chloro and difluoro substituents can be introduced through nucleophilic aromatic substitution reactions. For example, 2-chloropyridine can be reacted with a difluorobenzene derivative under appropriate conditions to yield the desired product.
Cyclization to Form the Dihydroindene Structure: The final step involves cyclization to form the dihydroindene structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindene moiety, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be employed to reduce the pyridine ring or the dihydroindene structure, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are used for substitution reactions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Reduced pyridine derivatives, reduced dihydroindene derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of biologically active molecules.
Agricultural Chemistry: The compound is explored for its potential as an agrochemical, including herbicides and pesticides.
作用機序
The mechanism of action of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine depends on its specific application:
Pharmacological Action: The compound may act by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Electronic Properties: In materials science, the compound’s electronic properties are exploited in devices where it can act as an electron donor or acceptor, facilitating charge transport.
類似化合物との比較
- 2-Chloro-4-(2,4-difluoro-phenyl)-pyrimidine
- 2-Chloro-4-(2,4-difluoro-phenyl)-quinoline
- 2-Chloro-4-(2,4-difluoro-phenyl)-benzene
Comparison:
- Structural Differences: While these compounds share the chloro and difluoro substituents, they differ in the core heterocyclic structure (pyridine, pyrimidine, quinoline, benzene).
- Chemical Properties: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine, none in benzene) affects their reactivity and electronic properties.
- Applications: Each compound has unique applications based on its structure. For example, pyrimidine derivatives are often used in pharmaceuticals, while quinoline derivatives are explored for their antimalarial properties.
特性
分子式 |
C14H10ClF2N |
|---|---|
分子量 |
265.68 g/mol |
IUPAC名 |
2-chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C14H10ClF2N/c15-14-7-11(10-2-1-3-13(10)18-14)9-5-4-8(16)6-12(9)17/h4-7H,1-3H2 |
InChIキー |
WMOMWOUWIXNEGJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=C(C=C2C3=C(C=C(C=C3)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)

![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)

![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
